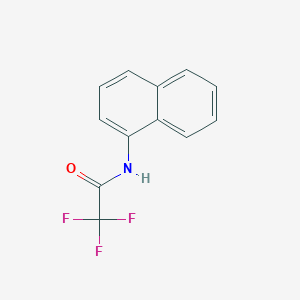
2,2,2-trifluoro-N-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-naphthalen-1-ylacetamide, also known as TFA-NNA, is a synthetic compound used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a trifluoromethyl group, which makes it highly lipophilic and able to penetrate cell membranes. TFA-NNA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels, as well as the induction of apoptosis in cancer cells. The compound has also been shown to modulate the activity of other ion channels, such as potassium channels, which may contribute to its effects on neuronal and cancer cell function.
Biochemische Und Physiologische Effekte
2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a local anesthetic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,2-trifluoro-N-naphthalen-1-ylacetamide in lab experiments include its high lipophilicity, which allows it to penetrate cell membranes, and its ability to modulate ion channel activity. However, the compound's mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. In addition, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
Future research on 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be investigated as a potential local anesthetic or as a tool for studying the role of voltage-gated sodium channels in neuronal function. In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be further studied as a potential anti-cancer agent, and its effects on other cellular processes could be characterized. In drug discovery, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be used as a lead compound for the development of novel drugs targeting ion channels or other cellular processes.
Synthesemethoden
2,2,2-trifluoro-N-naphthalen-1-ylacetamide can be synthesized through a multi-step process involving the reaction of naphthalene with trifluoroacetic anhydride and subsequent reactions with various reagents. The synthesis of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been described in several research papers, and the purity and yield of the compound can be optimized through careful purification techniques.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been used in scientific research to investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This inhibition has been linked to the compound's potential use as a local anesthetic.
In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
837-78-5 |
|---|---|
Produktname |
2,2,2-trifluoro-N-naphthalen-1-ylacetamide |
Molekularformel |
C12H8F3NO |
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17) |
InChI-Schlüssel |
DASQPWURVZDKPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



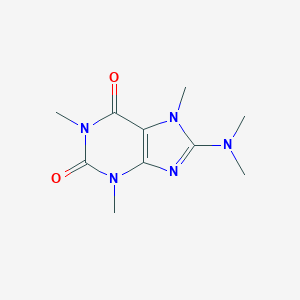

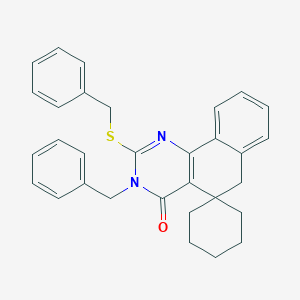
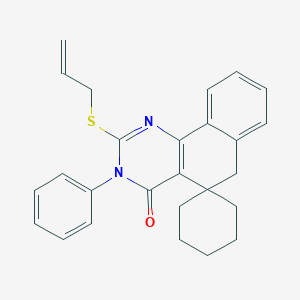



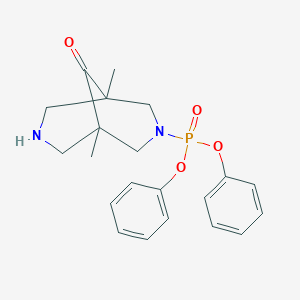

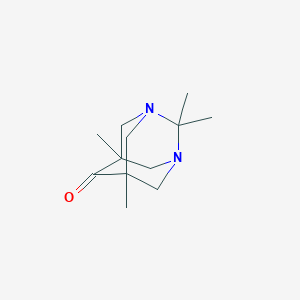
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)

![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)